7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Overview
Description
7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, a piperazine ring, and a fluorophenyl group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multiple steps, starting with the preparation of the quinazolinone coreCommon reagents used in these reactions include piperazine, potassium carbonate, and various solvents such as chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action for 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share some structural similarities and have been studied for their neuroprotective and anti-inflammatory properties.
Benzimidazole Derivatives: Known for their urease inhibition activity, these compounds also feature a heterocyclic core similar to the quinazolinone structure.
Uniqueness
What sets 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C22H21FN4O4S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
7-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C22H21FN4O4S/c23-14-1-3-15(4-2-14)25-7-9-26(10-8-25)20(28)5-6-27-21(29)16-11-18-19(31-13-30-18)12-17(16)24-22(27)32/h1-4,11-12H,5-10,13H2,(H,24,32) |
InChI Key |
FWIDEOANDGQMRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
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